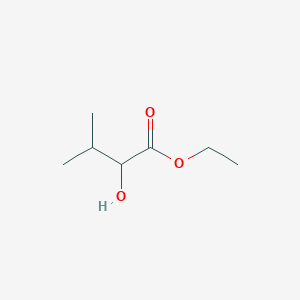![molecular formula C24H34N2O3S B1147967 Di-4-ASP-PS [Di4-ASP-PS] CAS No. 78618-01-6](/img/new.no-structure.jpg)
Di-4-ASP-PS [Di4-ASP-PS]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Di-4-ASP-PS, also known as 4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide, is a styryl dye commonly used in biological and chemical research. This compound is known for its fluorescent properties, making it valuable in various imaging and labeling applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Di-4-ASP-PS typically involves the reaction of 4-(dimethylamino)benzaldehyde with N-methylpyridinium iodide. The reaction proceeds through a condensation process, forming the styryl dye. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production of Di-4-ASP-PS follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems, such as column chromatography, is common in industrial settings to achieve consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
Di-4-ASP-PS undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the dye’s structure, affecting its fluorescent properties.
Substitution: Substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while substitution can introduce various functional groups onto the aromatic ring .
Applications De Recherche Scientifique
Di-4-ASP-PS is widely used in scientific research due to its fluorescent properties. Some key applications include:
Cell Imaging: The compound is used for live-cell imaging, particularly for staining mitochondria and other cellular structures.
Neuronal Tracing: It serves as a neuronal tracer, helping researchers study neural pathways and connections.
Membrane Potential Probes: Di-4-ASP-PS is used as a probe to measure changes in membrane potential in various cell types.
Biochemical Assays: The dye is employed in assays to detect and quantify specific biomolecules.
Mécanisme D'action
Di-4-ASP-PS exerts its effects through its interaction with cellular membranes. The compound integrates into the lipid bilayer, where it exhibits fluorescence. The fluorescence intensity and wavelength can change based on the local environment, allowing researchers to monitor various cellular processes. The primary molecular targets are the lipid components of cell membranes, and the pathways involved include membrane potential changes and lipid-protein interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Di-4-ANEPPS: Another styryl dye used for membrane potential measurements.
Di-8-ANEPPS: Similar to Di-4-ANEPPS but with longer alkyl chains, providing different membrane interactions.
DiI: A carbocyanine dye used for neuronal tracing and cell labeling.
Uniqueness
Di-4-ASP-PS is unique due to its specific fluorescent properties, which make it highly suitable for live-cell imaging and membrane potential studies. Its ability to integrate into cellular membranes and provide real-time fluorescence changes sets it apart from other dyes .
Propriétés
Numéro CAS |
78618-01-6 |
|---|---|
Formule moléculaire |
C24H34N2O3S |
Poids moléculaire |
430.6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





